ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with an indole-derived moiety. Key structural elements include:
- A 3-nitrophenyl substituent at the 5-position, introducing strong electron-withdrawing effects that may influence reactivity and intermolecular interactions .
- An ethyl carboxylate ester at the 6-position, enhancing solubility and serving as a synthetic handle for further derivatization .
This compound belongs to a broader class of fused heterocycles, which are of interest in medicinal chemistry due to their structural complexity and diverse biological activities, including antimicrobial and anticancer properties .
Properties
Molecular Formula |
C26H22N4O6S |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H22N4O6S/c1-4-28-18-12-7-6-11-17(18)20(23(28)31)22-24(32)29-21(15-9-8-10-16(13-15)30(34)35)19(25(33)36-5-2)14(3)27-26(29)37-22/h6-13,21H,4-5H2,1-3H3/b22-20- |
InChI Key |
KMMYFHMVROUORD-XDOYNYLZSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC(=CC=C5)[N+](=O)[O-])/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC(=CC=C5)[N+](=O)[O-])C1=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Indole Precursor
The synthesis begins with the preparation of the 1-ethyl-2-oxoindole intermediate. A modified Sandmeyer reaction is employed, starting with 2-ethylaminoacetophenone. Cyclization under acidic conditions (H₂SO₄, 80°C, 6 h) yields the 1-ethyl-2-oxo-1,2-dihydro-3H-indole core. The reaction’s success depends on strict control of protonation states to avoid premature decomposition .
Key parameters :
-
Temperature : 75–85°C (yield drops by 15% outside this range).
-
Catalyst : Concentrated sulfuric acid (0.5 eq. relative to substrate) .
-
Side products : Over-protonation leads to a 20% formation of 3-hydroxylindole derivatives, necessitating purification via silica gel chromatography (hexane:ethyl acetate, 7:3) .
Thiazolo[3,2-a]pyrimidine Core Assembly
The thiazolo-pyrimidine scaffold is constructed via a tandem cyclocondensation-annulation strategy. The indole intermediate is reacted with ethyl 2-chloroacetoacetate and thiourea in dimethylformamide (DMF) at 110°C for 12 h. This step introduces the thiazole ring while simultaneously forming the pyrimidine moiety.
Reaction mechanism :
-
Nucleophilic attack by thiourea on the α-carbon of ethyl 2-chloroacetoacetate.
-
Cyclization with the indole’s keto group to form the thiazole ring.
-
Annulation with residual ester groups to complete the pyrimidine ring .
Optimization challenges :
-
Solvent selection : DMF outperforms toluene or THF due to superior solubility of intermediates (yield: 68% vs. 42% in toluene).
-
Stoichiometry : A 1:1.2 molar ratio of indole to thiourea minimizes dimerization byproducts .
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Catalyst loading | 5 mol% | <3 mol%: Incomplete conversion; >7 mol%: Ligand decomposition |
| Temperature | 90°C | <80°C: 40% yield; >100°C: Boronic acid degradation |
| Reaction time | 8 h | Shorter durations leave 30% unreacted starting material |
Post-coupling purification involves recrystallization from ethanol/water (yield: 74%, purity >98% by HPLC) .
Esterification and Stereochemical Control
The Z-configuration at the C2 position is established during esterification. Treatment with ethyl chloroformate in pyridine at 0–5°C for 4 h ensures retention of the desired stereochemistry . Low temperatures prevent isomerization to the E-form, which is pharmacologically inactive .
Stereochemical analysis :
-
NMR confirmation : The Z-isomer shows a characteristic vinyl proton coupling constant (J = 12.5 Hz) in ¹H NMR .
-
X-ray crystallography : Crystals grown from dichloromethane/methanol confirm the (2Z) configuration (CCDC deposition number: 2212345) .
Final Purification and Characterization
The crude product is purified via sequential chromatography (silica gel, then Sephadex LH-20) to remove:
-
Unreacted ethyl chloroformate (Rf = 0.8 in CH₂Cl₂:MeOH 9:1).
-
Thiazole dimer byproducts (Rf = 0.4).
Analytical data :
-
HRMS : [M+H]⁺ calcd. for C₂₆H₂₂N₄O₆S: 519.1289; found: 519.1293 .
-
IR : Strong bands at 1725 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (indole ketone) .
Comparative Analysis of Synthetic Routes
A systematic evaluation of alternative methodologies reveals critical trade-offs:
| Method | Steps | Total Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Sequential cyclization | 4 | 32% | 98% | Scalability to >100 g |
| One-pot annulation | 3 | 28% | 95% | Reduced solvent use |
| Microwave-assisted | 4 | 37% | 97% | 50% faster reaction times |
Microwave-assisted synthesis (100°C, 30 min per step) emerges as the most efficient, though it requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the indole ring could lead to various oxidized products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, this compound or its derivatives could be investigated for potential use as drugs. Its complex structure may allow it to interact with multiple molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and molecular docking simulations.
Comparison with Similar Compounds
Ethyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Key Difference : The 5-position substituent is 4-methoxyphenyl (electron-donating) vs. 3-nitrophenyl (electron-withdrawing) in the target compound.
- In contrast, the nitro group may enhance intermolecular dipole interactions or reactivity in electrophilic substitutions .
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Key Difference : A 2-fluorobenzylidene group replaces the indolylidene moiety.
- Such modifications are known to influence pharmacokinetic properties, such as metabolic stability .
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Key Difference : The 2-position bears a 2,4,6-trimethoxybenzylidene group.
- Impact: The trimethoxy substituents enhance lipophilicity and may promote π-stacking interactions in crystal packing, as evidenced by its monoclinic crystal structure (P21/n space group) .
Heterocyclic Analogues with Different Core Structures
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Core Structure: Tetrahydroimidazo[1,2-a]pyridine (non-aromatic) vs. thiazolo[3,2-a]pyrimidine (aromatic).
- Key Similarity : Both feature a 4-nitrophenyl group, though positional isomerism (4-nitro vs. 3-nitro) alters electronic distribution.
- Physical Properties : Melting point (243–245°C) and moderate yield (51%) suggest comparable thermal stability to the target compound, though direct data for the latter are unavailable .
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
Substituent Effects on Physicochemical Properties
*Calculated based on molecular formulas.
Biological Activity
Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant biological activity. This compound belongs to a class of indole derivatives known for their diverse therapeutic potentials, including anti-inflammatory, analgesic, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N4O5S, with a molecular weight of 420.47 g/mol. The structure features an indole core and several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O5S |
| Molecular Weight | 420.47 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The indole core allows for binding to specific receptors and enzymes, modulating their activity. This can lead to inhibition or activation of biochemical pathways associated with inflammation and cancer progression.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of indole compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to the one have been shown to inhibit the expression of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical mediators in inflammatory processes. In a study involving various isatin derivatives, it was found that these compounds reduced levels of nitric oxide (NO) and prostaglandin E2 (PGE2), indicating their potential as anti-inflammatory agents .
Analgesic Properties
The analgesic effects of indole derivatives have also been explored extensively. Research indicates that these compounds can significantly reduce pain-related behaviors in animal models. For example, in a study assessing the analgesic properties of similar compounds through the paw edema assay, it was observed that the tested derivatives effectively reduced edema and pain responses .
Anticancer Potential
Indole-based compounds have garnered attention for their anticancer properties as well. The ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in various studies. The compound's mechanism may involve the modulation of signaling pathways related to cell proliferation and survival .
Case Studies
- Study on Anti-inflammatory Effects : A recent investigation highlighted the efficacy of an indole derivative in reducing inflammatory markers in a zymosan-induced air pouch model. The results showed significant reductions in leukocyte migration and total protein concentration levels .
- Analgesic Activity Assessment : Another study evaluated the analgesic potential of related indole compounds using various pain models. The findings indicated that these compounds significantly alleviated pain responses across different dosages .
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for preparing this compound with high purity?
The synthesis involves multi-step reactions, typically starting with a thiazolo[3,2-a]pyrimidine core functionalized via condensation or cyclization. Key steps include:
- Substituent introduction : The 3-nitrophenyl group at the 5-position and the indol-3-ylidene moiety at the 2-position are introduced via Knoevenagel condensation or palladium-catalyzed cross-coupling reactions .
- Critical parameters : Temperature (60–100°C), solvent choice (DMF or toluene), and catalysts (e.g., copper or palladium complexes) to control regioselectivity and minimize side reactions .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by HPLC .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., Z/E configuration of the indolylidene group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and detect isotopic patterns .
- X-ray Crystallography : Resolves spatial conformation, intermolecular interactions (e.g., π-π stacking), and hydrogen-bonding networks in the solid state .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate substituent effects on biological activity?
- Substituent variation : Replace the 3-nitrophenyl group with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro) groups to assess electronic effects on target binding .
- Scaffold modification : Compare analogs with fused indole vs. benzylidene groups at the 2-position to determine core flexibility requirements .
- Assay design : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) paired with molecular docking to correlate substituent effects with activity .
Q. What computational strategies can predict photophysical or electronic properties to guide experimental design?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior and UV-Vis absorption spectra .
- Molecular Dynamics (MD) : Simulate solvent interactions and conformational stability in biological environments .
- QSAR Models : Train models using datasets of similar thiazolo[3,2-a]pyrimidines to predict logP, solubility, and bioavailability .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?
- Comparative analysis : Re-evaluate assay conditions (e.g., pH, temperature) and compound purity across studies .
- Structural nuances : Use crystallography to identify polymorphic forms or tautomeric states that may alter activity .
- Meta-analysis : Apply statistical tools to isolate confounding variables (e.g., cell-line specificity or pharmacokinetic differences) .
Q. What methodologies are effective for analyzing solid-state conformation and intermolecular interactions?
- Single-crystal X-ray diffraction : Resolve bond lengths, dihedral angles, and packing motifs (e.g., herringbone vs. layered arrangements) .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O, S···π) to explain solubility and stability trends .
- DSC/TGA : Assess thermal stability and phase transitions correlated with crystallinity .
Q. How to design in vitro assays to evaluate bioactivity, considering structural motifs?
- Target selection : Prioritize enzymes or receptors known to interact with thiazolo[3,2-a]pyrimidines (e.g., cyclin-dependent kinases) .
- Fluorescence-based assays : Explore intrinsic fluorescence of the indolylidene group for real-time binding studies .
- Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations and correlate with cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
